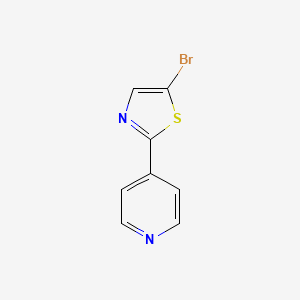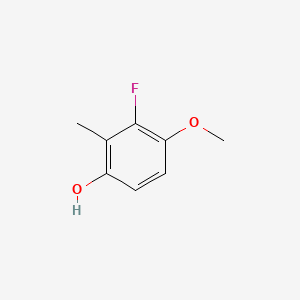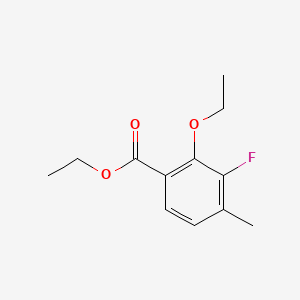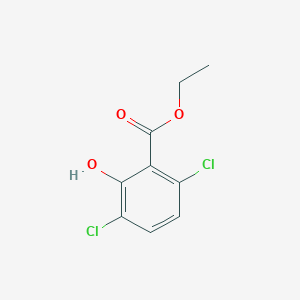
5-Bromo-2-(pyridin-4-YL)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(pyridin-4-YL)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. Thiazole rings are known for their diverse biological activities and are found in many natural products and synthetic compounds . The presence of a bromine atom at the 5-position and a pyridin-4-yl group at the 2-position of the thiazole ring makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 5-Bromo-2-(pyridin-4-YL)thiazole typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired compound with high purity.
Analyse Des Réactions Chimiques
5-Bromo-2-(pyridin-4-YL)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: The pyridine ring can participate in coupling reactions, forming new C-C or C-N bonds.
Common reagents used in these reactions include thiourea, ethyl 4-bromo-3-oxopentanoate, and various catalysts like copper iodide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-2-(pyridin-4-YL)thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(pyridin-4-YL)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the bromine atom and pyridine ring can form hydrogen bonds and other interactions with enzymes and receptors . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(pyridin-4-YL)thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of a bromine atom and a pyridin-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5BrN2S |
|---|---|
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
5-bromo-2-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H |
Clé InChI |
CFJJLEWWUVGZBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)



![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14023938.png)
